2-(2-Methoxyacetyl)cycloheptane-1,3-dione
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Overview
Description
2-(2-Methoxyacetyl)cycloheptane-1,3-dione is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a cycloheptane derivative with two ketone groups and a methoxyacetyl substituent. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(2-Methoxyacetyl)cycloheptane-1,3-dione involves several steps. One common method includes the use of dimethyl amino pyridine (DMAP) as a reagent to facilitate the rearrangement of enol esters to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath
Chemical Reactions Analysis
2-(2-Methoxyacetyl)cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methoxyacetyl)cycloheptane-1,3-dione is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetyl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes. One key process is the keto-enol tautomerization, which is influenced by the ring size and solvent effects . This tautomerization process can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-(2-Methoxyacetyl)cycloheptane-1,3-dione can be compared to other cycloheptane derivatives and triketone compounds. Similar compounds include:
2-(2,2-Dimethylcyclopropyl)carbonylcyclohexane-1,3-dione: This compound has similar structural features but differs in the cyclopropyl substituent.
2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione: Another triketone compound used as a herbicide.
The uniqueness of this compound lies in its specific methoxyacetyl substituent, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2-methoxyacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C10H14O4/c1-14-6-9(13)10-7(11)4-2-3-5-8(10)12/h10H,2-6H2,1H3 |
InChI Key |
NWPWRUDPUNFEFS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1C(=O)CCCCC1=O |
Origin of Product |
United States |
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